molecular formula C22H24ClNO5 B6508729 (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 896600-42-3

(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6508729
CAS No.: 896600-42-3
M. Wt: 417.9 g/mol
InChI Key: OJQFQDANJCRQAJ-MOSHPQCFSA-N
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Description

The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran-3-one derivative characterized by a complex structure featuring:

  • A benzofuran-3-one core with a conjugated dihydrofuran ring.
  • A bis(2-methoxyethyl)amino methyl group at C7, which may enhance solubility due to the polar methoxyethyl chains.
  • A 6-hydroxy group contributing to hydrogen-bonding capacity.

The Z-configuration of the exocyclic double bond (C2 position) is critical for maintaining structural rigidity and influencing molecular interactions.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(3-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO5/c1-27-10-8-24(9-11-28-2)14-18-19(25)7-6-17-21(26)20(29-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQFQDANJCRQAJ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₂O₃
  • Molecular Weight : 348.80 g/mol

The compound features a benzofuran core with various substituents that may influence its biological properties.

Biological Activity Overview

Benzofuran derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities. The specific compound under review has shown promise in several biological assays.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating structurally related compounds demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against oral tumor cell lines. The sensitivity varied among different cell lines, suggesting a tumor-specific action of these compounds .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
Compound AHSC-25.0Most sensitive
Compound BHSG10.0Moderate sensitivity
Compound CHSC-320.0Least sensitive

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Tubulin Polymerization : Similar benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
  • Selective Targeting of Tumor Cells : The compound's structural features may allow it to selectively target tumor cells while sparing normal cells, as indicated by the high resistance of normal human gingival fibroblasts to these compounds .

Case Studies

  • Study on Oral Tumor Cell Lines : A comprehensive study assessed the cytotoxicity of various benzofuran derivatives against human oral squamous cell lines. The results highlighted the potential for developing targeted therapies based on these compounds, particularly for patients with oral cancers .
  • In Vivo Studies : Preliminary in vivo studies using animal models showed promising results in reducing tumor size when treated with similar benzofuran derivatives, indicating a need for further clinical research to validate these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Chlorophenyl Analog

A closely related compound, (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(2-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS 900275-73-2), differs only in the position of the chlorine substituent on the phenyl ring (2-chloro vs. 3-chloro). Key comparative insights include:

Property 3-Chlorophenyl Derivative (Target Compound) 2-Chlorophenyl Derivative (CAS 900275-73-2)
Chlorine Position Para to methylidene group Ortho to methylidene group
Steric Effects Reduced steric hindrance Increased steric hindrance near the core
Electronic Effects Moderate electron-withdrawing influence Stronger electron-withdrawing due to proximity to the core
Solubility (Predicted) Similar; influenced by methoxyethyl groups Similar
Synthetic Accessibility Likely comparable Reported in commercial databases (e.g., ZINC20533471)

The ortho-chloro substitution in the analog may reduce conformational flexibility and alter binding affinities in biological targets compared to the para-substituted target compound. Such positional isomers are often studied to optimize pharmacokinetic properties in drug development .

Comparison with Natural Benzofuran Derivatives

Natural benzofuranoids, such as Zygocaperoside and Isorhamnetin-3-O-glycoside isolated from Zygophyllum fabago roots, share a benzofuran core but differ significantly in substitution patterns:

Property Target Compound Zygocaperoside / Isorhamnetin-3-O-glycoside
Core Structure Dihydrobenzofuran-3-one Benzofuran-polyol or flavonoid glycoside
Substituents Synthetic (chlorophenyl, methoxyethylamine) Natural (sugars, hydroxyl groups)
Polarity Moderate (methoxyethyl groups) High (glycoside moieties)
Analytical Methods NMR, UV (hypothesized) NMR, UV (validated in )

Natural derivatives prioritize polar glycoside groups for solubility in aqueous environments, whereas the synthetic target compound balances polarity with lipophilicity via methoxyethyl chains. This distinction highlights divergent design priorities: natural products for ecological interactions vs. synthetic analogs for tailored bioavailability .

Research Findings and Hypotheses

Spectroscopic Characterization

  • Downfield shifts for the hydroxy group (δ 10–12 ppm in 1H-NMR).
  • Methoxyethyl signals at δ ~3.2–3.6 ppm (1H-NMR) and δ 50–70 ppm (13C-NMR).
  • Chlorophenyl aromatic protons as doublets or multiplets (δ 7.0–7.5 ppm) .

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